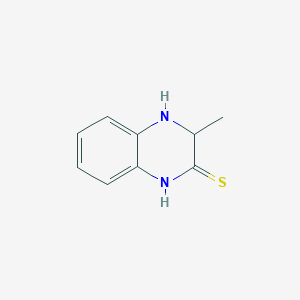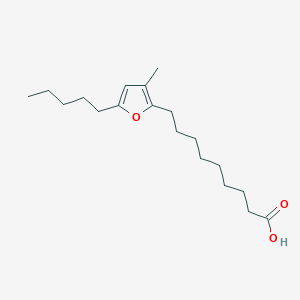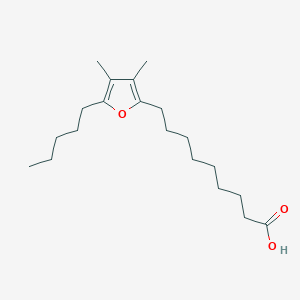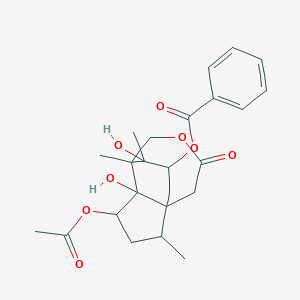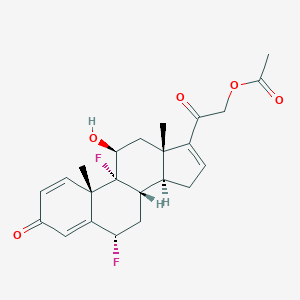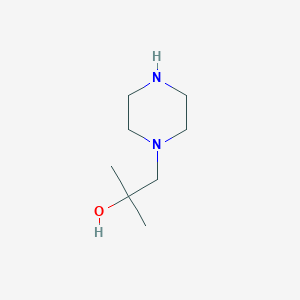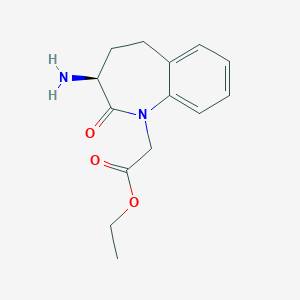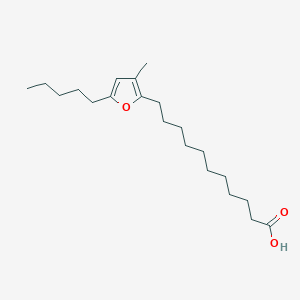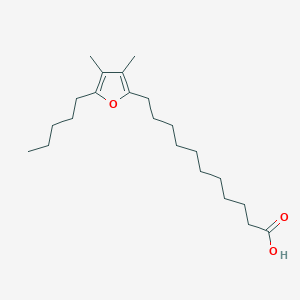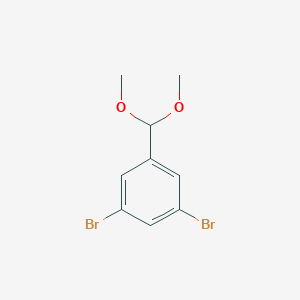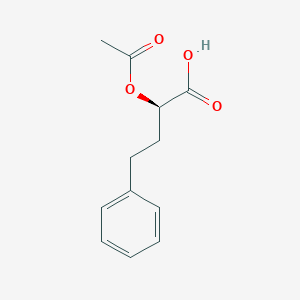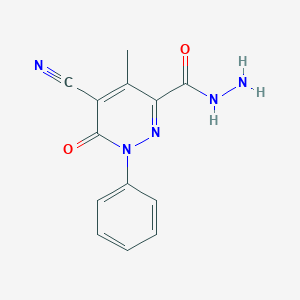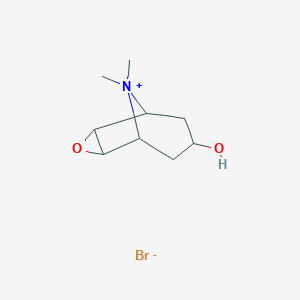
Scopine Methobromide
説明
Scopine Methobromide is an impurity of Tiotropium, which is a muscarinic receptor antagonist and bronchodilator .
Molecular Structure Analysis
The molecular formula of Scopine Methobromide is C9H16BrNO2, and its molecular weight is 250.13 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Scopine Methobromide include a molecular weight of 250.13 g/mol and a molecular formula of C9H16BrNO2 . More specific properties such as solubility, stability, and structure can be found in specialized chemical databases .科学的研究の応用
Scopine Methobromide is a chemical compound that belongs to the tropane alkaloid family . It has garnered attention due to its potential as a sedative, antispasmodic, and analgesic agent . Here are some details:
- Scientific Field : Neurology and Pharmacology .
- Summary of the Application : Scopine Methobromide is used in research related to the GABAergic system, which plays a key role in the regulation of the nervous system . It’s also used in studies related to pain and inflammation .
- Results or Outcomes : While the precise mechanism of action of Scopine Methobromide remains partially elusive, it’s postulated that this compound operates by binding to the GABA receptor . Through this binding process, Scopine Methobromide is believed to enhance the levels of gamma-aminobutyric acid (GABA) in the brain . GABA is known for its calming properties on the nervous system, potentially accounting for the observed sedative and anxiolytic effects of Scopine Methobromide .
-
- Scientific Field : Organic Chemistry
- Summary of the Application : Scopine Methobromide can serve as a synthetic intermediate in the production of other complex organic compounds .
- Methods of Application : The specific methods would depend on the target compound being synthesized. It would involve using Scopine Methobromide as a starting material or intermediate in a series of chemical reactions .
- Results or Outcomes : The outcomes would be the successful synthesis of the target compound. The efficiency and yield of the synthesis would depend on the specific reactions and conditions used .
-
Radiopharmaceutical Production
- Scientific Field : Nuclear Medicine
- Summary of the Application : Scopine Methobromide can be used in the production of radiopharmaceuticals, which are drugs that contain radioactive substances .
- Methods of Application : The specific methods would involve incorporating a radioactive isotope into the Scopine Methobromide molecule. The exact procedures would depend on the specific radiopharmaceutical being produced .
- Results or Outcomes : The outcome would be a radiopharmaceutical that can be used for diagnostic or therapeutic purposes in nuclear medicine .
-
Preparation of N-demethyl-tiotropium and Tiotropium Bromide
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Scopine Methobromide can be used in the synthesis of N-demethyl-tiotropium and Tiotropium Bromide . Tiotropium Bromide is an anticholinergic drug with specificity for muscarinic receptors and provides therapeutic benefit in the treatment of asthma or chronic obstructive pulmonary disease (COPD) .
- Methods of Application : The specific methods would involve using Scopine Methobromide as a starting material in a series of chemical reactions to synthesize N-demethyl-tiotropium and Tiotropium Bromide .
- Results or Outcomes : The outcome would be the successful synthesis of N-demethyl-tiotropium and Tiotropium Bromide. The efficiency and yield of the synthesis would depend on the specific reactions and conditions used .
-
- Scientific Field : Biochemistry
- Summary of the Application : Scopine Methobromide can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods would involve using Scopine Methobromide in various biochemical assays and experiments to study protein interactions and functions .
- Results or Outcomes : The outcomes would be new insights into protein structures, functions, and interactions, which could contribute to our understanding of biological processes and diseases .
特性
IUPAC Name |
9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFZBCJDLZSNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20637998 | |
| Record name | 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20637998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scopine Methobromide | |
CAS RN |
1508-46-9 | |
| Record name | BEA 2180 BR | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC120513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20637998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



